5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one
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Overview
Description
5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one consists of a benzopyran core fused with a furan ring and an aminomethyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction. This reaction combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in the presence of a catalyst such as ZnO . The reaction conditions typically involve microwave irradiation and the use of triethylammonium acetate (TEAA) as a solvent .
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antiproliferative activity against various cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzopyran-4-one derivatives: These compounds share a similar benzopyran core but differ in their substituents and biological activities.
Pyrano[2,3-c]pyrazole derivatives: These compounds have a pyrano-fused heterocyclic structure and exhibit various biological activities.
Uniqueness
5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one is unique due to its specific structure, which combines a benzopyran core with a furan ring and an aminomethyl group. This unique structure contributes to its distinct chemical properties and biological activities.
Biological Activity
5-(Aminomethyl)-2H-furo[2,3-h] benzopyran-2-one, also known by its CAS number 133073-42-4, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 5-(Aminomethyl)-2H-furo[2,3-h] benzopyran-2-one is C_{12}H_{11}NO_3, with a molecular weight of 219.22 g/mol. Its structure features a furobenzopyran core, which is known for various pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzopyran derivatives, including 5-(Aminomethyl)-2H-furo[2,3-h] benzopyran-2-one. A review indicated that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. Specifically, benzopyran compounds have been shown to inhibit cell proliferation in cancer lines such as HL-60 and K562 with IC50 values ranging from 0.7 to 14.0 μM .
Cell Line | IC50 (μM) |
---|---|
HL-60 | 0.7 |
K562 | 1.5 |
A549 | 5.0 |
HCT-116 | 14.0 |
Antibacterial and Antifungal Activity
Benzopyrans have also demonstrated antibacterial and antifungal properties. For instance, compounds related to the furobenzopyran structure have been isolated from marine fungi and shown to possess significant inhibitory effects against various bacterial strains and fungi . The mechanism often involves the disruption of cell wall synthesis or inhibition of protein synthesis.
Antioxidant Properties
The antioxidant activity of benzopyran derivatives is another area of interest. Studies suggest that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases .
Study on Antitumor Effects
In a study conducted by Wu et al., several benzopyran derivatives were tested against multiple cancer cell lines, revealing that specific structural modifications significantly enhanced their antitumor activity. The study found that the presence of an aminomethyl group at the furo position increased cytotoxicity compared to other analogs .
Research on Antimicrobial Effects
Another study focused on the antimicrobial properties of furobenzopyrans isolated from marine sources. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The most potent compound showed an MIC (Minimum Inhibitory Concentration) value of 5 μg/mL against Staphylococcus aureus .
Properties
CAS No. |
133073-42-4 |
---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
5-(aminomethyl)furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C12H9NO3/c13-6-7-5-10-9(3-4-15-10)12-8(7)1-2-11(14)16-12/h1-5H,6,13H2 |
InChI Key |
OVMSUMBDRSTSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)CN |
Origin of Product |
United States |
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